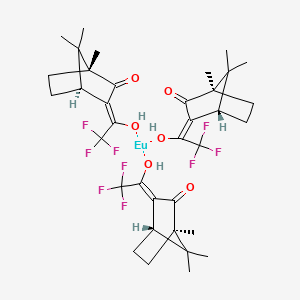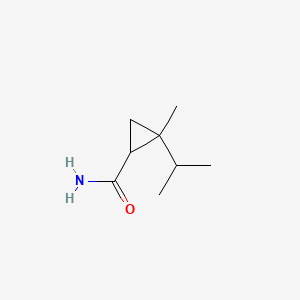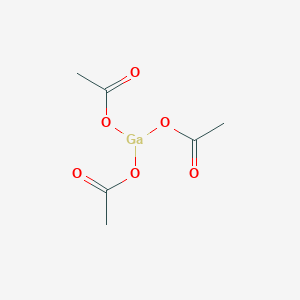
diacetyloxygallanyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diacetyloxygallanyl acetate, also known as gallium acetate, is a chemical compound composed of a gallium atom trication and three acetate groups as anions. Gallium exhibits the +3 oxidation state in this compound. It has a chemical formula of Ga(CH₃COO)₃ and is moderately water-soluble. This compound is used in various scientific and industrial applications due to its unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diacetyloxygallanyl acetate can be synthesized through a neutralization reaction where acetic acid reacts with gallium oxide or gallium hydroxide: [ 6CH₃COOH + Ga₂O₃ → 2Ga(CH₃COO)₃ + 3H₂O ] [ 3CH₃COOH + Ga(OH)₃ → Ga(CH₃COO)₃ + 3H₂O ]
Additionally, gallium can be refluxed in acetic acid for several weeks to produce this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale neutralization reactions using gallium oxide or gallium hydroxide and acetic acid. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diacetyloxygallanyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: The acetate groups can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the desired product and include controlled temperature, pH, and solvent conditions .
Major Products Formed
The major products formed from these reactions include gallium oxide, elemental gallium, and various gallium complexes with different ligands.
Scientific Research Applications
Diacetyloxygallanyl acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of diacetyloxygallanyl acetate involves its interaction with biological molecules and cellular pathways. In biological systems, the compound can bind to proteins and enzymes, altering their function and activity. The molecular targets and pathways involved include metal-binding proteins and enzymes that play a role in cellular metabolism and signaling .
Comparison with Similar Compounds
Similar Compounds
Gallium nitrate: Another gallium compound used in medicine and industry.
Gallium chloride: Used in the synthesis of other gallium compounds and as a catalyst.
Gallium oxide: A product of the oxidation of diacetyloxygallanyl acetate, used in electronics and optics.
Uniqueness
This compound is unique due to its specific chemical structure and properties, which make it suitable for a wide range of applications. Its moderate water solubility and ability to form stable complexes with various ligands distinguish it from other gallium compounds .
Properties
Molecular Formula |
C6H9GaO6 |
|---|---|
Molecular Weight |
246.85 g/mol |
IUPAC Name |
diacetyloxygallanyl acetate |
InChI |
InChI=1S/3C2H4O2.Ga/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 |
InChI Key |
FYWVTSQYJIPZLW-UHFFFAOYSA-K |
Canonical SMILES |
CC(=O)O[Ga](OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


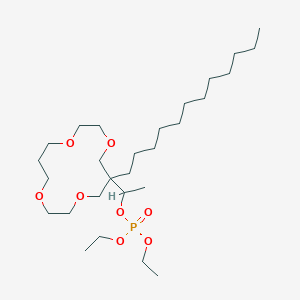

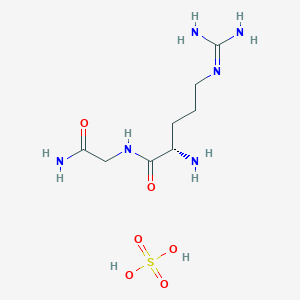
![4-[(2-Chloroethyl)amino]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B13830139.png)
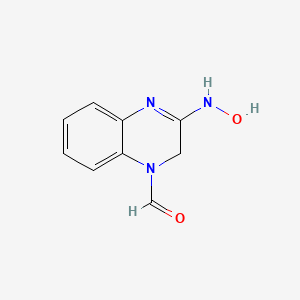
![1-((3aR,3a1R,10a1R)-3a-ethyl-7-methoxy-2,3,3a,4,5,5a,11,12-octahydro-1H-indolizino[8,1-cd]carbazol-6(3a1H)-yl)ethanone](/img/structure/B13830151.png)
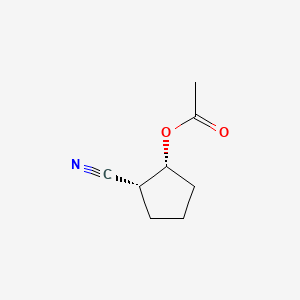
![4-Tert-butylphenol;formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;oxomagnesium](/img/structure/B13830171.png)
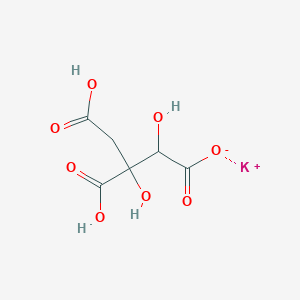
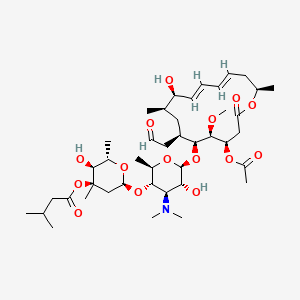
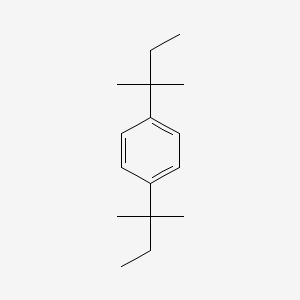
![N-[2-(Chloroacetyl)-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B13830189.png)
